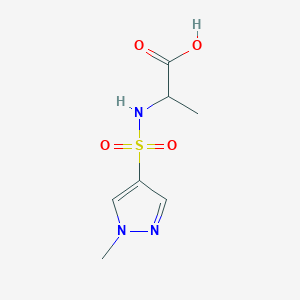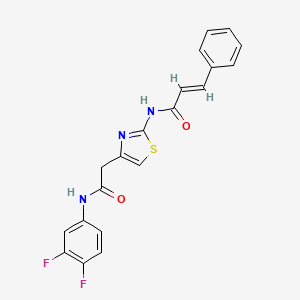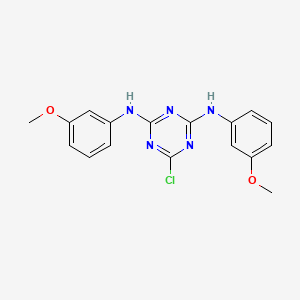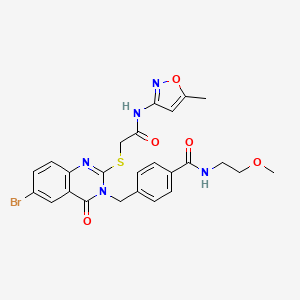
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid” is a chemical compound with the CAS Number: 1308951-64-5 . It has a molecular weight of 233.25 . The IUPAC name for this compound is N-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]alanine . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3O4S/c1-5(7(11)12)9-15(13,14)6-3-8-10(2)4-6/h3-5,9H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures related to 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This research highlighted their potential in treating conditions like arthritis, focusing on structure-activity relationships to identify potent COX-2 inhibitors (Penning et al., 1997).
Chemical Structure Analysis
Studies involved in the synthesis of similar compounds have emphasized the importance of regiospecific synthesis and the challenges in identifying the correct regioisomer. Single-crystal X-ray analysis was crucial in the unambiguous structure determination of these compounds, highlighting the extensive use of hydrogen bonding in their structures (Kumarasinghe et al., 2009).
Antagonism of CB1 Receptor
Research on the synthesis and screening of biaryl pyrazole sulfonamide derivatives has been conducted. This includes investigating the effects of replacing certain groups within these compounds and their impact on CB1 receptor antagonism, an area relevant for neurological research (Srivastava et al., 2008).
Carbonic Anhydrase Inhibitors
Compounds related to this compound have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies offer insights into the potential medical applications of such compounds, particularly in treating conditions like glaucoma (Bülbül et al., 2008).
Antibacterial and Antimicrobial Activity
Research has also explored the synthesis of new heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents. This line of investigation provides a foundation for developing new antimicrobial treatments (Azab et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1-methylpyrazol-4-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4S/c1-5(7(11)12)9-15(13,14)6-3-8-10(2)4-6/h3-5,9H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQYCGDANCOGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,4-Trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2453107.png)
![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2453108.png)
![2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid](/img/structure/B2453111.png)

![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)
![(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2453119.png)



![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)
